molecular formula C16H14N6O2S B10986611 N-(3-oxo-3-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}propyl)pyrazine-2-carboxamide

N-(3-oxo-3-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}propyl)pyrazine-2-carboxamide

Cat. No.: B10986611
M. Wt: 354.4 g/mol
InChI Key: BOYNCAVFQXHITL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-oxo-3-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}propyl)pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring, a thiazole ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-oxo-3-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}propyl)pyrazine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-oxo-3-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}propyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-(3-oxo-3-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}propyl)pyrazine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly for targeting specific biological pathways and molecular targets.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(3-oxo-3-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}propyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-oxo-3-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}propyl)pyrazine-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C16H14N6O2S

Molecular Weight

354.4 g/mol

IUPAC Name

N-[3-oxo-3-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]propyl]pyrazine-2-carboxamide

InChI

InChI=1S/C16H14N6O2S/c23-14(4-6-20-15(24)12-9-17-7-8-19-12)22-16-21-13(10-25-16)11-3-1-2-5-18-11/h1-3,5,7-10H,4,6H2,(H,20,24)(H,21,22,23)

InChI Key

BOYNCAVFQXHITL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CCNC(=O)C3=NC=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.